
Phenyltri-m-tolylsilane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyltri-m-tolylsilane is an organosilicon compound with the chemical formula C27H26Si. It is known for its unique structure, where a silicon atom is bonded to one phenyl group and three m-tolyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phenyltri-m-tolylsilane can be synthesized through several methods. One common approach involves the Grignard reaction, where phenylmagnesium bromide reacts with trichlorosilane, followed by the addition of m-tolylmagnesium bromide. The reaction typically occurs in an inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of metal catalysts to enhance the reaction efficiency. Catalysts such as platinum or palladium are commonly used to facilitate the hydrosilylation process, where hydrosilanes react with aromatic compounds under controlled conditions .
Análisis De Reacciones Químicas
Types of Reactions: Phenyltri-m-tolylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert this compound to simpler silanes.
Substitution: The aromatic groups in this compound can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) is a common reducing agent.
Substitution: Electrophilic reagents like bromine or nitric acid are used for substitution reactions.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Brominated or nitrated derivatives of this compound.
Aplicaciones Científicas De Investigación
Phenyltri-m-tolylsilane has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of advanced materials, including polymers and ceramics.
Biology: The compound is explored for its potential in drug delivery systems due to its biocompatibility.
Medicine: Research is ongoing to investigate its use in developing new pharmaceuticals.
Industry: this compound is utilized in the production of high-performance coatings and adhesives
Mecanismo De Acción
The mechanism of action of phenyltri-m-tolylsilane involves its interaction with various molecular targets. The silicon atom in the compound can form stable bonds with other elements, facilitating the formation of complex structures. This property is exploited in materials science to create durable and heat-resistant materials. Additionally, the aromatic groups in the compound can participate in π-π interactions, enhancing its reactivity in organic synthesis .
Comparación Con Compuestos Similares
Phenyltri-m-tolylsilane can be compared with other organosilicon compounds such as:
Phenyltrimethylsilane: Similar structure but with methyl groups instead of m-tolyl groups.
Phenyltriethoxysilane: Contains ethoxy groups, making it more reactive in hydrolysis reactions.
Triphenylsilane: Lacks the m-tolyl groups, resulting in different reactivity and applications.
Uniqueness: this compound’s unique combination of phenyl and m-tolyl groups provides it with distinct chemical properties, making it suitable for specialized applications in materials science and organic synthesis .
Propiedades
Fórmula molecular |
C27H26Si |
|---|---|
Peso molecular |
378.6 g/mol |
Nombre IUPAC |
tris(3-methylphenyl)-phenylsilane |
InChI |
InChI=1S/C27H26Si/c1-21-10-7-15-25(18-21)28(24-13-5-4-6-14-24,26-16-8-11-22(2)19-26)27-17-9-12-23(3)20-27/h4-20H,1-3H3 |
Clave InChI |
KOFCRNNYNLKEOB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)[Si](C2=CC=CC=C2)(C3=CC=CC(=C3)C)C4=CC=CC(=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



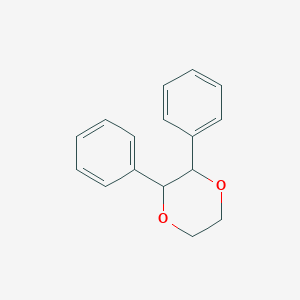

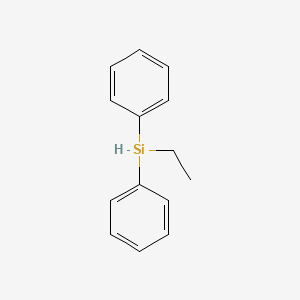

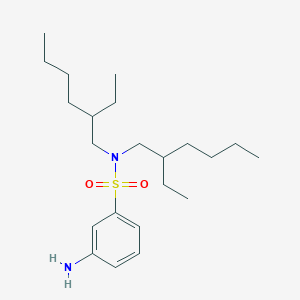

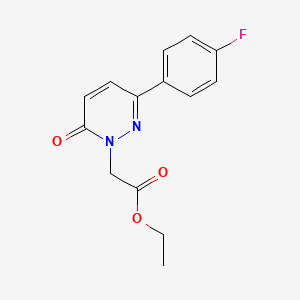

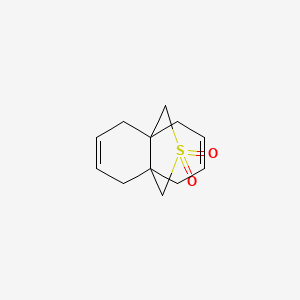

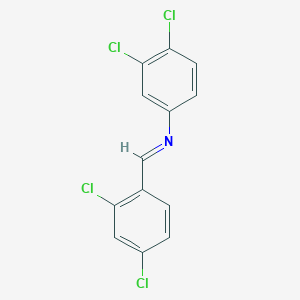

![N~1~-[(E)-(4-{(E)-[(4-anilinophenyl)imino]methyl}phenyl)methylidene]-N~4~-phenyl-1,4-benzenediamine](/img/structure/B11957183.png)
